molecular formula C11H17NO2S2 B2388540 N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide CAS No. 1210201-87-8

N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide

Cat. No. B2388540
CAS RN: 1210201-87-8
M. Wt: 259.38
InChI Key: CYIYIKBWNSJHFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide, often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The compound crystallizes in the monoclinic space group P21/n with cell parameters a = 10.178(3), b = 13.357(4), c = 8.845(3)Å, β =98.613(5)°, Z = 4 and V = 1188.9(6)Å3 . The compound is nearly planar with intermolecular N–H···S hydrogen bonding observed in the crystal lattice .


Chemical Reactions Analysis

Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 245.36. It was obtained from a condensation reaction between S-methyldithiocarbazate and 1-(2-thienyl)-1-propane . The compound is nearly planar with intermolecular N–H···S hydrogen bonding observed in the crystal lattice .

Mechanism of Action

N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide acts by binding to specific targets in the body, which leads to the modulation of their activity. This compound has been found to have a high affinity for certain kinases and G protein-coupled receptors, which are involved in various biological processes. By modulating the activity of these targets, this compound can potentially be used to treat various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to have a high selectivity for certain targets, which reduces the potential for off-target effects. Additionally, this compound has shown good pharmacokinetic properties, indicating its potential use as a drug.

Advantages and Limitations for Lab Experiments

One of the advantages of N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide is its high selectivity for certain targets, which makes it a useful tool in biological assays. Additionally, this compound has shown good pharmacokinetic properties, which makes it a potential drug candidate. However, one of the limitations of this compound is its limited solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide. One potential direction is the optimization of its pharmacokinetic properties, which could improve its potential as a drug candidate. Additionally, further studies could be conducted to investigate the potential use of this compound in the treatment of specific diseases. Finally, the synthesis of analogs of this compound could be explored, which could lead to the discovery of compounds with improved activity and selectivity.

Synthesis Methods

The synthesis of N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide involves the reaction of 2-bromothiophene with cyclopentylmethylamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with methanesulfonyl chloride to produce this compound. This synthesis method has been optimized and provides a high yield of this compound.

Scientific Research Applications

N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide has been extensively studied for its potential use in drug discovery and development. It has been found to have activity against a wide range of targets, including kinases, G protein-coupled receptors, and ion channels. This compound has shown promising results in various biological assays, indicating its potential use in the treatment of various diseases.

properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopentyl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S2/c1-16(13,14)12-9-11(6-2-3-7-11)10-5-4-8-15-10/h4-5,8,12H,2-3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIYIKBWNSJHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1(CCCC1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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